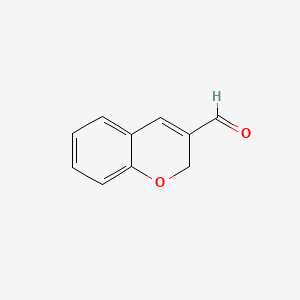

2H-chromene-3-carbaldehyde

概要

説明

2H-Chromene-3-carbaldehyde is an organic compound belonging to the chromene family, which is characterized by a benzopyran ring structure. This compound is notable for its presence in various natural products and its significance in synthetic organic chemistry. It serves as a versatile intermediate in the synthesis of numerous biologically active molecules and materials.

作用機序

- Its mode of action could involve:

Mode of Action

Pharmacokinetics (ADME)

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of salicylaldehyde with an α,β-unsaturated carbonyl compound under basic conditions, followed by cyclization to form the chromene ring. Another approach involves the use of the Horner-Wadsworth-Emmons reaction or Wittig reaction to introduce the aldehyde group at the 3-position of the chromene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

化学反応の分析

Types of Reactions: 2H-Ch

生物活性

2H-Chromene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities. The findings from various studies are summarized, and relevant data tables are presented to provide a comprehensive overview of the compound's potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the chromene family, characterized by a benzopyran structure. The synthesis typically involves the condensation of appropriate aromatic aldehydes with phenolic compounds under acidic conditions. Recent advancements have utilized ultrasound-assisted methods to enhance yields and reduce reaction times .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. A notable study screened various derivatives against breast cancer cell lines (MCF-7, MDA-MB-231) using doxorubicin as a standard. The results indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values significantly lower than those of the control .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| Derivative A | MDA-MB-231 | 12.0 |

| Derivative B | MCF-7 | 8.5 |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Research has shown its effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

| Candida albicans | 40 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes implicated in disease processes, such as cholinesterases and cyclooxygenases. For instance, derivatives of this compound have shown moderate inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the range of 10–20 µM, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Table 3: Enzyme Inhibition Data for this compound Derivatives

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Derivative C | 15.2 |

| Butyrylcholinesterase | Derivative D | 9.8 |

| Cyclooxygenase-2 | Derivative E | 18.0 |

Case Studies

- Anticancer Study : A study conducted by Ashok et al. evaluated the cytotoxic effects of several synthetic compounds based on the chromene structure against cancer cell lines. Results indicated that specific substitutions on the chromene ring significantly enhanced activity, highlighting structure-activity relationships (SAR) that could guide future drug development .

- Antimicrobial Evaluation : Research involving the synthesis of novel derivatives showed enhanced antibacterial activity compared to standard antibiotics, suggesting that modifications to the chromene structure can lead to improved efficacy against resistant strains .

科学的研究の応用

Pharmaceutical Applications

2H-chromene-3-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties. Its derivatives have shown promising biological activities, making it an important compound in medicinal chemistry.

Case Study: Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies indicate that certain synthesized derivatives can induce apoptosis in specific cancer types, highlighting their potential as therapeutic agents.

| Study | Compound | Cell Line | Effect |

|---|---|---|---|

| This compound derivative A | MCF-7 (breast cancer) | Induces apoptosis | |

| This compound derivative B | HeLa (cervical cancer) | Cytotoxic effects |

Material Science

The unique structural properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its ability to enhance durability and performance is being explored in various applications.

Application Example: Coatings

Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties and resistance to environmental degradation.

Flavors and Fragrances

This compound is utilized in formulating flavoring agents and fragrances, enhancing the sensory profiles of food products and perfumes. Its aromatic properties contribute to its effectiveness in these applications.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibrating instruments and validating techniques. Its stable chemical properties allow for reliable measurements in various analytical methods.

Table: Common Analytical Applications

| Application Type | Description |

|---|---|

| Calibration Standard | Used to calibrate spectroscopic instruments |

| Method Validation | Serves as a reference compound in chemical analysis |

Environmental Chemistry

Research into the environmental impact of this compound focuses on its degradation pathways and potential effects on ecosystems. Understanding these aspects is crucial for assessing the safety of its use in industrial applications.

特性

IUPAC Name |

2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISKINCQRSLFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199543 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51593-69-2 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51593-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051593692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2H-chromene-3-carbaldehyde?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What spectroscopic data can be used to characterize this compound derivatives?

A2: Researchers commonly employ a variety of spectroscopic techniques to characterize these compounds, including:

- IR spectroscopy: This technique helps identify functional groups present in the molecule, such as carbonyl and aromatic C=C stretches. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- NMR spectroscopy (1H and 13C NMR): This method provides detailed information about the structure and connectivity of atoms within the molecule, including chemical shifts and coupling constants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- X-ray crystallography: This method provides a three-dimensional structure of the molecule, offering valuable insights into bond lengths, bond angles, and crystal packing. [, , , ]

Q3: What is the significance of the chlorine atom at the 4-position of the 2H-chromene ring?

A3: The chlorine atom at the 4-position plays a crucial role in the reactivity of 2H-chromene-3-carbaldehydes. It serves as a good leaving group, enabling various nucleophilic substitution reactions that allow for the introduction of diverse substituents at this position, leading to a wide range of derivatives. [, , , , , , , , , , , , , , ]

Q4: What types of reactions are commonly employed for synthesizing this compound derivatives?

A4: Numerous synthetic strategies have been developed, including:

- Condensation reactions: These reactions utilize the aldehyde functionality to form various derivatives like hydrazones, oximes, and Schiff bases. [, , , , , , , , ]

- Nucleophilic substitution reactions: The 4-chloro substituent allows for the introduction of diverse amines, thiols, and other nucleophiles. [, , , , , , , , ]

- Cycloaddition reactions: 2H-Chromene-3-carbaldehydes can participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems. [, , , , , , , , , ]

- Multicomponent reactions: These reactions offer efficient one-pot strategies for assembling diverse this compound derivatives. [, ]

Q5: Are 2H-chromene-3-carbaldehydes known to exhibit catalytic properties?

A5: While 2H-chromene-3-carbaldehydes themselves are not commonly reported as catalysts, they serve as versatile building blocks for synthesizing various heterocyclic compounds with potential catalytic applications. For example, they can be used to create chiral ligands for asymmetric synthesis. [, , ]

Q6: Have computational studies been used to investigate the properties and reactivity of this compound derivatives?

A6: Yes, computational chemistry plays a significant role in understanding these compounds. Researchers utilize:

- Molecular docking studies: These studies predict the binding modes and interactions of this compound derivatives with various biological targets, such as enzymes and receptors. [, ]

- Density functional theory (DFT) calculations: These calculations explore electronic properties, molecular geometries, and reaction mechanisms. []

- Quantitative structure-activity relationship (QSAR) models: These models correlate the structural features of this compound derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity. []

Q7: What are the key biological activities exhibited by this compound derivatives?

A7: Research indicates promising activities, including:

- Antibacterial activity: Several derivatives have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]

- Antifungal activity: Certain derivatives display significant antifungal properties against various fungal strains. [, , ]

- Anticancer activity: Emerging evidence suggests the potential of these compounds as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. [, , , , , ]

- Antioxidant activity: Some derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. []

Q8: What are the potential applications of this compound derivatives in medicinal chemistry?

A8: Given their diverse biological activities, these compounds hold promise for developing:

- Novel antimicrobial agents: To address the growing threat of antimicrobial resistance, researchers are exploring this compound derivatives as potential leads for new antibiotics and antifungals. [, , , , , , , , , , , ]

- Anticancer therapeutics: The cytotoxic properties of some derivatives against cancer cell lines warrant further investigation for their potential as anticancer drugs. [, , , , , ]

- Antioxidant therapies: Derivatives with antioxidant properties might find applications in treating oxidative stress-related diseases. []

- Fluorescent probes: Specific derivatives exhibit fluorescence properties, making them valuable tools in chemical biology and bioimaging. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。